ethyl 1-ethyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-ethyl-1H-pyrazole-3-carboxylate: is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the first position and an ethyl ester group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent, with hydrochloric acid as a catalyst, and the mixture is refluxed for several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the reaction efficiency and provide a more environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The ethyl group at the first position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Pyrazole-3-carbinol or pyrazole-3-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-ethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Agricultural Chemistry: Pyrazole derivatives are explored for their potential use as agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Another pyrazole derivative with similar structural features but different substitution patterns.
Ethyl 3-pyrazolecarboxylate: A compound with the ester group at a different position on the pyrazole ring.
Uniqueness: Ethyl 1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the first position and the ester group at the third position provides distinct chemical properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
ethyl 1-ethylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6-5-7(9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBNCMQHDWOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629689 | |
Record name | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007503-15-2 | |
Record name | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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